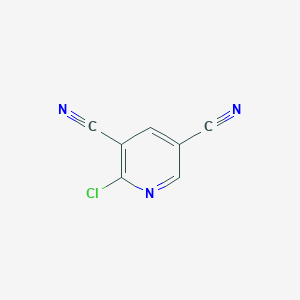

2-Chloropyridine-3,5-dicarbonitrile

Descripción general

Descripción

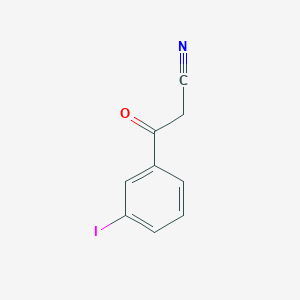

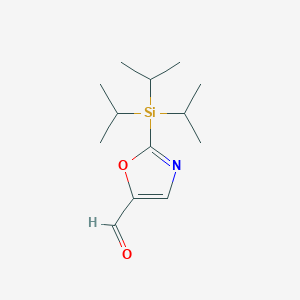

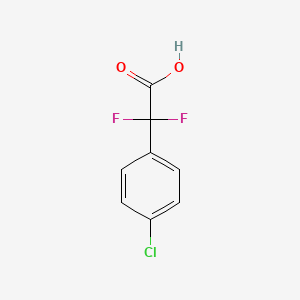

2-Chloropyridine-3,5-dicarbonitrile is a chemical compound with the CAS Number: 172208-08-1. It has a molecular weight of 163.57 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, a simple and highly efficient synthesis of 2-chloro–6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been developed from readily available starting materials . Another method involves the reaction of benzoyl cyanide with malononitrile in the presence of piperidine, followed by treatment with gaseous hydrogen chloride .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H2ClN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used as an intermediate for the synthesis of new pyrazolopyridine, pyridopyrimidine, benzodiazepine, and benzothiazipine derivatives .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties can be found in various databases .Aplicaciones Científicas De Investigación

Alzheimer's Disease and Neuroprotection

2-Chloropyridine-3,5-dicarbonitrile and its derivatives have been explored for their potential in the treatment of Alzheimer's and neuronal vascular diseases. Some derivatives were found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play key roles in Alzheimer's disease. Kinetic studies and molecular modeling have been conducted to understand the binding mode of these compounds and their neuroprotective properties. For instance, specific derivatives showed neuroprotection in tests involving SH-SY5Y neuroblastoma cells stressed with oligomycin-A/rotenone. These findings suggest that these compounds could be therapeutic in addressing cholinergic dysfunction and oxidative stress associated with Alzheimer's disease (Samadi et al., 2010).

Synthesis and Fluorescence Studies

This compound has been used as a precursor in the synthesis of various heterocyclic compounds. Studies have shown the synthesis of derivatives that exhibit solid-state fluorescence in the violet or blue region. This property is significant for developing compounds for imaging or sensor applications. The emission maxima of these compounds were observed in the range of 400–460 nm, indicating their potential in fluorescence-based applications (Ershov et al., 2017).

Antibacterial Properties

Certain derivatives of this compound have been explored for their antibacterial properties. For example, studies have synthesized compounds that were screened as antibacterial agents, providing insights into new avenues for developing antimicrobial drugs. The structural variation of these compounds has shown different levels of biological activity against various bacteria (Abdel-Mohsen & Geies, 2009).

Corrosion Inhibition

Research has also identified the use of this compound derivatives as corrosion inhibitors. These compounds have been tested for their effectiveness in protecting mild steel in acidic environments, such as hydrochloric acid. The study included gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques. The results indicated that these derivatives are effective as mixed-type inhibitors, mainly cathodic, suggesting their potential use in industrial applications to prevent metal corrosion (Ansari, Quraishi, & Singh, 2015).

Mecanismo De Acción

Target of Action

The primary target of 2-Chloropyridine-3,5-dicarbonitrile is various biologically active molecules. This compound is a structural element of these molecules, which can be used as non-steroidal anti-inflammatory , antimitotic , antibacterial drugs , ligands of adenosine receptors with antineuropathic activity , apoptosis inducers and tubulin inhibitors with antiproliferative action . It also acts on human FER tyrosine kinase , human dihydroorotate dehydrogenase (DHODH) , and HIV 1 inhibitors .

Mode of Action

The mode of action of this compound involves the nucleophilic substitution of chlorine . This reaction occurs when the compound interacts with anilines in propan-2-ol in the presence of N,N-diisopropylethylamine (DIPEA) in a sealed vial at 120°C . This results in the formation of 2-(arylamino)pyridin-3,4-dicarbonitriles .

Result of Action

The result of the action of this compound is the production of 2-(arylamino)pyridin-3,4-dicarbonitriles . These compounds have been found to exhibit efficient fluorescence in solution and the solid state . They also have potential applications in various therapeutic areas, including inflammation, cell division, bacterial growth, neuropathic pain, apoptosis, cell proliferation, and viral inhibition .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the reaction with anilines requires a temperature of 120°C and the presence of DIPEA . .

Safety and Hazards

The safety information for 2-chloropyridine-3,5-dicarbonitrile includes several hazard statements such as H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

2-Chloropyridine-3,5-dicarbonitrile and its derivatives have been studied for their potential applications in the treatment of Alzheimer’s and neuronal vascular diseases . These compounds can be considered as attractive multipotent therapeutic molecules on two key pharmacological receptors playing key roles in the progress of Alzheimer, that is, cholinergic dysfunction and oxidative stress, and neuronal vascular diseases .

Análisis Bioquímico

Biochemical Properties

2-Chloropyridine-3,5-dicarbonitrile plays a significant role in biochemical reactions. It has been found to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, acting as a modest inhibitor at micromolar concentrations . These interactions suggest that this compound may influence neurotransmission processes by modulating the activity of these enzymes. Additionally, it can be used in the synthesis of other bioactive molecules, indicating its versatility in biochemical applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase and butyrylcholinesterase can affect neurotransmitter levels, thereby impacting neuronal cell function . Moreover, its role in the synthesis of bioactive molecules suggests that it may have broader implications in cellular metabolism and gene expression regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of acetylcholinesterase and butyrylcholinesterase involves binding to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, affecting neuronal signaling. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and neurotransmitter levels. At higher doses, it could potentially lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules . These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it essential to study these aspects for potential therapeutic use.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell. Understanding these localization patterns is important for elucidating the compound’s mechanism of action and its potential effects on cellular function.

Propiedades

IUPAC Name |

2-chloropyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJFCLLYTVUQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450776 | |

| Record name | 2-chloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172208-08-1 | |

| Record name | 2-chloropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridine-3,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600332.png)